Potassium trifluoro(5-(methoxycarbonyl)pyridin-3-yl)borate
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Overview
Description
Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide typically involves the reaction of 5-(methoxycarbonyl)pyridin-3-ylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide has several scientific research applications, including:
Biology: The compound is investigated for its potential use in biological labeling and imaging due to its unique boron-containing structure.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
- Potassium trifluoro[5-(methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl]borate
Uniqueness
Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of heterocyclic compounds and in biological labeling .
Properties
Molecular Formula |
C7H6BF3KNO2 |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
potassium;trifluoro-(5-methoxycarbonylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h2-4H,1H3;/q-1;+1 |
InChI Key |
HEZLTBOEWAMSPN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CN=C1)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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